molecular formula C18H18N2O2 B5787333 N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide

N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B5787333
M. Wt: 294.3 g/mol
InChI Key: DRDZJXBSXUZOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, a pyrrolidinone ring, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.

    Amidation Reaction: The 4-methylbenzoyl chloride is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrrolidinones.

Scientific Research Applications

N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(2-oxopyrrolidin-1-yl)benzamide: Similar structure but with a different position of the pyrrolidinone ring.

    N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

Uniqueness

N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-7-9-15(10-8-13)19-18(22)14-4-2-5-16(12-14)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDZJXBSXUZOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.